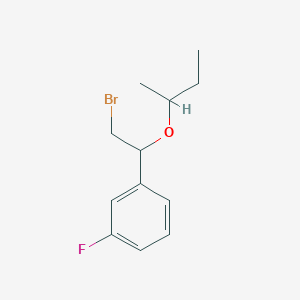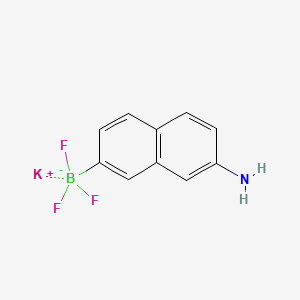
(1r,3r)-3-Aminocyclobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-3-Aminocyclobutane-1-sulfonamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an amino group and a sulfonamide group, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Aminocyclobutane-1-sulfonamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with sulfonamide reagents in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,3r)-3-Aminocyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1r,3r)-3-Aminocyclobutane-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1r,3r)-3-Aminocyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1r,3r)-3-Aminocyclopentane-1-sulfonamide
- (1r,3r)-3-Aminocyclohexane-1-sulfonamide
- (1r,3r)-3-Aminocycloheptane-1-sulfonamide
Uniqueness
(1r,3r)-3-Aminocyclobutane-1-sulfonamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. Compared to its analogs with larger rings, it offers distinct reactivity and interactions, making it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C4H10N2O2S |
|---|---|
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
3-aminocyclobutane-1-sulfonamide |
InChI |
InChI=1S/C4H10N2O2S/c5-3-1-4(2-3)9(6,7)8/h3-4H,1-2,5H2,(H2,6,7,8) |
Clé InChI |
DSHUHHINTKWXTE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




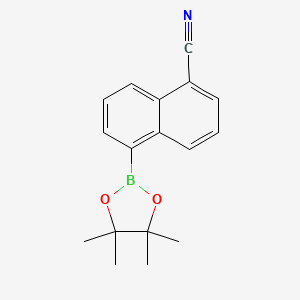
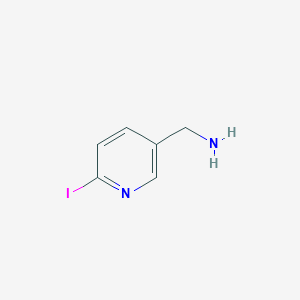
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)

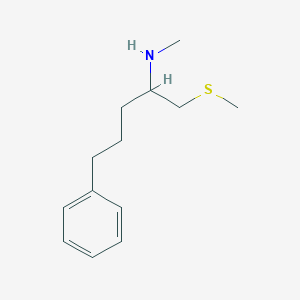
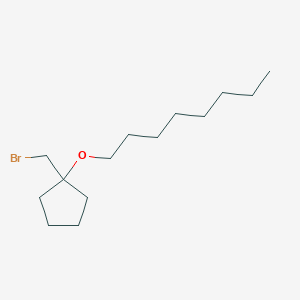
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)

![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
